Bromobenzarone

Description

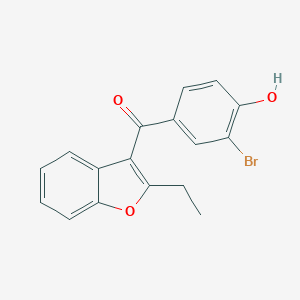

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO3/c1-2-14-16(11-5-3-4-6-15(11)21-14)17(20)10-7-8-13(19)12(18)9-10/h3-9,19H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZXBNDIHSUZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80915345 | |

| Record name | (3-Bromo-4-hydroxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80915345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94729-09-6 | |

| Record name | Bromobenzarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094729096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Bromo-4-hydroxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80915345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bromobenzarone and Its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bromobenzarone, a potent uricosuric agent, has been a cornerstone in the management of hyperuricemia and gout. Its efficacy, however, is shadowed by concerns regarding potential hepatotoxicity, a characteristic that has driven extensive research into the synthesis of safer and more effective derivatives. This technical guide provides a comprehensive exploration of the synthetic chemistry underpinning this compound and its analogs. We delve into the foundational strategies for constructing the core benzofuran scaffold, detail the specific methodologies for the synthesis of the parent molecule, and explore the diverse routes to its derivatives. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this document serves as an authoritative resource for professionals engaged in medicinal chemistry and drug development.

Introduction: The Therapeutic Context and Synthetic Imperative

This compound, chemically known as (3,5-dibromo-4-hydroxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone, effectively reduces serum uric acid levels by inhibiting the renal urate transporter 1 (URAT1).[1] Its clinical utility has been tempered by reports of severe hepatotoxicity, in some cases leading to fulminant hepatitis and cirrhosis.[2] This adverse effect is hypothesized to stem from the metabolic activation of the benzofuran ring into reactive intermediates.[3][4]

This toxicological profile creates a clear imperative for medicinal chemists: to design and synthesize new analogs that retain the potent uricosuric activity of this compound while exhibiting an improved safety profile. The development of such derivatives hinges on a thorough understanding of the parent molecule's synthesis and the strategic modification of its structure to mitigate metabolic liabilities.

The Foundation: Synthesis of the 2-Ethylbenzofuran Core

The benzofuran moiety is the structural bedrock of this compound. A multitude of methods exist for its construction, with the choice of route often dictated by the availability of starting materials and the desired substitution pattern.[5][6][7]

Classical Cyclization Strategies

One of the most common approaches begins with substituted salicylaldehydes. A typical sequence involves O-alkylation followed by an intramolecular cyclization. For the synthesis of the 2-ethylbenzofuran precursor, this can be achieved through a multi-step process:

-

Cyclization with Chloroacetone: Substituted salicylaldehyde is reacted with chloroacetone to form a 2-acetylbenzofuran derivative.[1]

-

Reduction of the Acetyl Group: The acetyl group is then reduced to an ethyl group, commonly via a Huang-Minlon reduction (hydrazine and a strong base), to yield the desired 2-ethylbenzofuran.[1]

Palladium-Copper Catalyzed Methods

Modern synthetic organic chemistry offers more convergent approaches, such as transition metal-catalyzed reactions. Sonogashira coupling, for instance, can be employed to couple terminal alkynes with iodophenols, followed by an intramolecular cyclization to furnish the benzofuran ring.[6][8] This method provides excellent control over the substituents at the 2-position.

The general workflow for these foundational steps is illustrated below.

Caption: Core synthetic pathway to this compound.

Detailed Experimental Protocol: Synthesis of this compound

The following is a representative protocol synthesized from patent literature. [1][9]Researchers should adapt and optimize based on their laboratory conditions and safety protocols.

Part A: 2-Ethyl-3-(4-methoxybenzoyl)benzofuran

-

To a stirred solution of 2-ethylbenzofuran (1.0 eq) in dry dichloromethane (DCM) in a flask under an inert atmosphere (N₂ or Ar), add 4-methoxybenzoyl chloride (1.1 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add tin(IV) chloride (SnCl₄, 1.2 eq) dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography to yield the title compound.

Part B: 2-Ethyl-3-(4-hydroxybenzoyl)benzofuran (Benzarone)

-

To a solution of 2-ethyl-3-(4-methoxybenzoyl)benzofuran (1.0 eq) in dry dichloroethane, add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise at 0°C.

-

Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

-

Cool the reaction to room temperature and quench by slowly pouring it onto crushed ice.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude benzarone by column chromatography or recrystallization.

Part C: 2-Ethyl-3-(3,5-dibromo-4-hydroxybenzoyl)benzofuran (this compound)

-

Dissolve benzarone (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of bromine (2.1 eq) in glacial acetic acid dropwise at room temperature with vigorous stirring.

-

Stir the mixture at room temperature for 2-4 hours. The product often precipitates out of the solution.

-

Pour the reaction mixture into a large volume of cold water.

-

Collect the precipitate by filtration, wash thoroughly with water to remove acetic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis of this compound Derivatives: Strategies and Rationale

The primary goal for synthesizing derivatives is to abrogate hepatotoxicity while preserving uricosuric efficacy. Modifications are typically focused on three key regions of the molecule.

Caption: Key regions for derivatization of this compound.

Region A: Benzofuran Ring Modifications

The benzofuran ring is a primary site of oxidative metabolism, a likely contributor to toxicity. [3]* Electron-Withdrawing Groups: Introducing electron-withdrawing groups (e.g., -F, -Cl, -NO₂) onto the benzofuran ring (positions 5, 6, or 7) can deactivate it towards oxidative metabolism. Chinese patents describe the synthesis of 6-fluoro and 5-nitro analogs, following the core synthetic pathway but starting from the correspondingly substituted salicylaldehyde. [1][10]* Bioisosteric Replacement: Replacing the furan oxygen with sulfur (to form a benzothiophene) or nitrogen (to form an indole) are rational strategies explored for other benzofuran-containing drugs to enhance metabolic stability. [11]

Region B: 2-Position Alkyl Group Modifications

Varying the alkyl group at the 2-position can modulate the drug's lipophilicity, which in turn affects its pharmacokinetic properties (absorption, distribution, metabolism, excretion).

-

Chain Length Variation: Synthesizing analogs with different alkyl chains (e.g., methyl, propyl, butyl) is straightforward. The synthesis of the 2-n-butyl analog, a precursor to the antiarrhythmic drug amiodarone, follows a similar Friedel-Crafts pathway. [9][12]

Region C: Benzoyl Ring Modifications

The 3,5-dibromo-4-hydroxyphenyl moiety is critical for binding and activity. The hydroxyl group acts as a key hydrogen bond donor.

-

Halogen Substitution: Replacing bromine with other halogens (e.g., chlorine, iodine) can fine-tune electronic properties and binding interactions. The synthesis of benziodarone (di-iodo analog) is analogous to that of this compound. [9]* Mono-bromination: Synthesizing mono-bromo analogs can reduce lipophilicity and potentially alter toxicity profiles. This can be achieved by using only one equivalent of bromine under carefully controlled conditions. [1]* Sulfonamide Derivatives: The phenolic hydroxyl can be used as a handle for further derivatization, such as conversion to sulfonamides, to explore new interactions with the target protein. [13]

Structure-Activity Relationship (SAR) and Future Directions

While a comprehensive public SAR database for this compound derivatives is limited, key principles can be inferred from existing literature.

| Modification Site | Structural Change | Potential Impact | Rationale/Reference |

| Benzofuran Ring | Add Electron-Withdrawing Groups (F, NO₂) | Decrease metabolic oxidation; potentially reduce hepatotoxicity. | Deactivates the ring towards P450-mediated oxidation. [3][10] |

| 2-Position | Vary Alkyl Chain Length (e.g., Butyl) | Modulate lipophilicity, pharmacokinetics, and protein binding. | Standard medicinal chemistry strategy to optimize ADME properties. [9] |

| Benzoyl Ring | Mono-bromo vs. Di-bromo | Reduce lipophilicity; potentially alter toxicity. | Halogenation significantly impacts logP. [1][14] |

| Benzoyl Ring | Replace Br with I or Cl | Fine-tune halogen bonding interactions and electronic character. | Halogen atoms can act as halogen bond donors. [9] |

| 4'-Position | Remove or Mask Hydroxyl Group | Likely loss of activity. | The 4'-OH is considered a critical pharmacophore for URAT1 binding. |

Future Directions: The development of safer uricosuric agents remains a significant clinical need. Future research should focus on:

-

Metabolically Robust Scaffolds: Systematically replacing or substituting the benzofuran ring to block oxidative metabolism.

-

Quantitative SAR (QSAR): Building computational models to correlate structural features with both uricosuric activity and predicted toxicity markers.

-

Targeted Delivery: Designing prodrugs or formulations that target the kidney to minimize systemic exposure and off-target toxicity.

By leveraging the synthetic principles outlined in this guide, researchers are well-equipped to design and execute the synthesis of novel this compound derivatives, paving the way for a new generation of safer and effective treatments for hyperuricemia.

References

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link: Available through academic search engines]

- Iqbal, N., & Al-Rashida, M. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link: https://pubs.acs.org/doi/10.1021/acsomega.4c02677]

- Patel, H. R., & Patel, H. V. (2015). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 516-535. [Link: Available through academic search engines]

- Iqbal, N., & Al-Rashida, M. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. [Link: https://pubs.acs.org/doi/full/10.1021/acsomega.4c02677]

- Khan, I., & Zaib, S. (2015). Synthesis of Benzofuran Derivatives via Different Methods. Journal of Heterocyclic Chemistry. [Link: https://www.tandfonline.com/doi/abs/10.1080/00221551.2015.1042735]

- Gueret, P., & Majoie, B. (1993). Process for the preparation of 3-benzoyl benzofuran derivatives. U.S. Patent No. 5,266,711. [Link: https://patents.google.

- Various Inventors. (2012). 2-Ethyl-3-(4-hydroxy)benzoylbenzofuran compound, composition and preparation method thereof. Chinese Patent No. CN102718735B. [Link: https://patents.google.

- Various Inventors. (2012). 2-ethyl-3-(4-hydroxy) benzoyl benzofuran compounds and compositions and preparation methods of compounds. Chinese Patent Application No. CN102718735A. [Link: https://patents.google.

- Szymańska, J. A. (1998). Hepatotoxicity of brominated benzenes: relationship between chemical structure and hepatotoxic effects in acute intoxication of mice. Archives of Toxicology, 72(2), 97-103. [Link: https://pubmed.ncbi.nlm.nih.gov/9541006/]

- Various Inventors. (2017). A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans. Chinese Patent Application No. CN106946822A. [Link: https://patents.google.

- De Caestecker, J. S., et al. (1991). Severe hepatotoxicity related to benzarone: a report of three cases with two fatalities. Gut, 32(5), 554-556. [Link: https://pubmed.ncbi.nlm.nih.gov/2040473/]

- PubChem. (n.d.). 3-(3,5-Dibromo-4-Hydroxy-Benzoyl)-2-Ethyl-Benzofuran-6-Sulfonic Acid [4-(Thiazol-2-Ylsulfamoyl)-Phenyl]-Amide. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/448662]

- ResearchGate. (n.d.). Reported aroyl hydrazones and bromopyrrole alkaloids with their biological activities. [Link: https://www.researchgate.net/figure/Reported-aroyl-hydrazones-and-bromopyrrole-alkaloids-with-their-biological-activities_fig1_349347898]

- Wudarska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1563. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6514930/]

- Various Inventors. (2014). Preparation method of 7-bromobenzofuran. Chinese Patent Application No. CN103724305A. [Link: https://patents.google.

- Rojas Lab. (2024). Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained!. YouTube. [Link: https://www.youtube.

- da Silva, J. C., et al. (2017). Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism. Molecules, 22(10), 1746. [Link: https://www.mdpi.com/1420-3049/22/10/1746]

- Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link: https://www.organic-chemistry.org/synthesis/heterocycles/benzofurans.shtm]

- Ottosen, E. R., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry, 46(26), 5651-5662. [Link: https://pubmed.ncbi.nlm.nih.gov/14667219/]

- Sugiyama, T., et al. (2011). Synthesis and Structure Activity Relationship Studies of Benzothieno[3,2-b]furan Derivatives as a Novel Class of IKKβ Inhibitors. Bioorganic & Medicinal Chemistry, 19(1), 462-475. [Link: https://www.researchgate.net/publication/49787131_Synthesis_and_Structure_Activity_Relationship_Studies_of_Benzothieno32-bfuran_Derivatives_as_a_Novel_Class_of_IKKb_Inhibitors]

- Kim, J., et al. (2020). Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. Molecules, 25(18), 4243. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503901/]

- Sharma, G., et al. (2021). Natural and Synthetic Lactones Possessing Antitumor Activities. International Journal of Molecular Sciences, 22(3), 1052. [Link: https://www.mdpi.com/1422-0067/22/3/1052]

- da Silva, J. C., et al. (2017). Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism. ResearchGate. [Link: https://www.researchgate.

- Afroz, R., et al. (2021). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Marine Drugs, 19(9), 502. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8465590/]

- Wang, W. X., et al. (2018). Semi-Synthesis, Cytotoxic Evaluation, and Structure–Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. Marine Drugs, 16(11), 416. [Link: https://www.mdpi.com/1660-3397/16/11/416]

- Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(14), 5406. [Link: https://www.mdpi.com/1420-3049/28/14/5406]

- Ramkumar, V., et al. (2011). 3-(4-Bromophenylsulfonyl)-5-ethyl-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o378. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3050302/]

- Logashina, Y. A., et al. (2022). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. Molecules, 27(19), 6549. [Link: https://www.mdpi.com/1420-3049/27/19/6549]

- ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [Link: https://www.researchgate.net/figure/Structure-activity-relationship-of-the-synthesized-compounds_fig2_334585141]

Sources

- 1. CN102718735A - 2-ethyl-3-(4-hydroxy) benzoyl benzofuran compounds and compositions and preparation methods of compounds - Google Patents [patents.google.com]

- 2. Severe hepatotoxicity related to benzarone: a report of three cases with two fatalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US5266711A - Process for the preparation of 3-benzoyl benzofuran derivatives - Google Patents [patents.google.com]

- 10. CN102718735B - 2-Ethyl-3-(4-hydroxy)benzoylbenzofuran compound, composition and preparation method thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. CN106946822A - A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans - Google Patents [patents.google.com]

- 13. 3-(3,5-Dibromo-4-Hydroxy-Benzoyl)-2-Ethyl-Benzofuran-6-Sulfonic Acid [4-(Thiazol-2-Ylsulfamoyl)-Phenyl]-Amide | C26H19Br2N3O7S3 | CID 448662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Hepatotoxicity of brominated benzenes: relationship between chemical structure and hepatotoxic effects in acute intoxication of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacology and Toxicology of Bromobenzarone

Executive Summary

Bromobenzarone is a potent uricosuric agent historically employed in the management of gout and hyperuricemia. Its efficacy is rooted in the powerful inhibition of renal urate transporters, leading to a significant reduction in serum uric acid levels. Despite its therapeutic benefits, the clinical use of this compound has been curtailed in several regions due to a significant risk of severe, sometimes fatal, hepatotoxicity. This guide provides a detailed examination of the dual pharmacological and toxicological profile of this compound. We will explore its mechanism of action as a uricosuric agent, delve into its pharmacokinetic profile, and meticulously dissect the molecular pathways underlying its liver toxicity. This document is intended for researchers, drug development professionals, and clinicians seeking a comprehensive understanding of this compound's complex properties, synthesizing mechanistic data with practical, field-proven methodologies for its preclinical assessment.

Introduction: The Dual-Faced Nature of this compound

This compound is a benzofuran derivative that emerged as a highly effective treatment for gout, a condition characterized by hyperuricemia and the deposition of monosodium urate crystals in joints.[1][2] Its clinical success stems from its ability to robustly increase the renal excretion of uric acid. However, this efficacy is overshadowed by reports of severe drug-induced liver injury (DILI), which led to its withdrawal from several European markets by its manufacturer.[1][3] The hepatotoxicity associated with this compound is not a simple, dose-dependent effect but rather a complex process involving metabolic activation and mitochondrial injury, sharing structural and mechanistic similarities with other known mitochondrial toxicants like amiodarone.[4][5][6] This guide aims to illuminate both the therapeutic mechanisms and the toxicological liabilities of this compound.

Pharmacology: Potent Urate-Lowering Action

The pharmacological utility of this compound is centered on its ability to remodel renal urate handling.

Mechanism of Action: Inhibition of Renal Urate Transporters

This compound exerts its uricosuric effect by potently inhibiting key transporters in the proximal tubules of the kidney. The primary target is the Urate Transporter 1 (URAT1) , an apical exchanger responsible for the majority of urate reabsorption from the tubular lumen back into the bloodstream.[1][3][7][8] By blocking URAT1, this compound effectively prevents this reabsorption, leading to increased urinary excretion of uric acid and a corresponding decrease in serum levels.[1][3] Additionally, it is understood to inhibit Glucose Transporter 9 (GLUT9), which facilitates urate movement across the basolateral membrane.[7] This dual inhibition provides a powerful mechanism for lowering systemic urate concentrations.

Caption: Mechanism of this compound as a uricosuric agent in the renal tubule.

Pharmacokinetics and Metabolism

The disposition of this compound in the body is a critical factor in both its efficacy and its toxicity.

-

Absorption and Metabolism: Following oral administration, this compound is absorbed, reaching maximum serum levels within approximately 2 to 4 hours. It undergoes significant hepatic metabolism, primarily via the Cytochrome P450 enzyme CYP2C9 .[3][6] This metabolic process, which involves hydroxylation and debromination, is key to the formation of potentially reactive metabolites.[9]

-

Excretion: The parent drug and its metabolites are predominantly excreted via the liver and bile, with very little eliminated in the urine.[10]

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Source |

| Time to Cmax | ~2.77 +/- 1.07 h | [10] |

| Elimination Half-Life (t½) | ~13.52 +/- 2.18 h (for major metabolite benzarone) | [10] |

| Primary Route of Metabolism | Hepatic (CYP2C9) | [3][6] |

| Primary Route of Excretion | Biliary / Fecal | [10] |

Clinical Efficacy

Clinical trials have consistently demonstrated that this compound is highly effective, and in some cases superior to other urate-lowering therapies, in achieving target serum uric acid levels.[3] It has shown particular utility in patients with renal underexcretion of uric acid and can be effective even in those with chronic kidney disease.[1][3] A systematic review and meta-analysis highlighted that this compound demonstrated better efficacy in rapidly reducing serum uric acid levels and inhibiting inflammation compared to febuxostat.[11][12]

Toxicology: Unraveling the Mechanisms of Hepatotoxicity

The primary safety concern with this compound is its potential to cause severe liver injury.[6] The toxicity is idiosyncratic and has been linked to a cascade of events initiated by metabolic activation and culminating in hepatocellular death.

The Central Role of Mitochondrial Injury

A substantial body of evidence points to mitochondrial dysfunction as the core mechanism of this compound-induced liver damage.[5][13] Structurally similar to the known mitochondrial toxicant amiodarone, this compound disrupts mitochondrial function through several pathways.[4][5]

-

Inhibition of the Electron Transport Chain (ETC): this compound and its metabolites can inhibit the activity of multiple ETC enzyme complexes, impairing cellular respiration and ATP synthesis.[4][5]

-

Uncoupling of Oxidative Phosphorylation: The drug can act as a protonophore, dissipating the mitochondrial membrane potential (ΔΨm) and uncoupling respiration from ATP production. This leads to energy depletion and increased oxygen consumption without productive energy capture.[4][5]

-

Impairment of Fatty Acid β-oxidation: this compound has been shown to inhibit mitochondrial β-oxidation, further contributing to cellular energy crisis and potentially leading to lipid accumulation.[4][5]

-

Induction of Mitochondrial Permeability Transition (MPT): The culmination of these insults can trigger the opening of the mitochondrial permeability transition pore, a critical event leading to mitochondrial swelling, rupture, release of pro-apoptotic factors like cytochrome c, and subsequent cell death.[5][9]

Caption: this compound-induced mitochondrial dysfunction leading to cell death.

Metabolic Activation and Oxidative Stress

The hepatotoxicity of this compound is intrinsically linked to its metabolism.[6][9]

-

Reactive Metabolite Formation: Metabolism by CYP2C9 can generate chemically reactive electrophilic intermediates.[9] These metabolites, if not detoxified, can covalently bind to cellular macromolecules, including mitochondrial proteins, leading to functional impairment and triggering cellular stress responses.

-

Glutathione Depletion and Oxidative Stress: The detoxification of these reactive metabolites consumes cellular stores of glutathione (GSH), a critical antioxidant.[14] Depletion of GSH, combined with increased reactive oxygen species (ROS) production from a dysfunctional mitochondrial ETC, creates a state of severe oxidative stress.[5][15] This oxidative damage to lipids, proteins, and DNA contributes significantly to the progression of liver injury.

Genetic Susceptibility

The idiosyncratic nature of this compound hepatotoxicity suggests that individual genetic differences may play a crucial role. Polymorphisms in genes encoding metabolizing enzymes, particularly CYP2C9, could influence the rate of reactive metabolite formation.[6] Individuals with certain genetic variants may be "fast metabolizers," leading to a higher burden of toxic intermediates and increased susceptibility to liver injury.[16][17]

Preclinical Assessment Methodologies

To de-risk compounds with potential liabilities similar to this compound, a robust preclinical assessment strategy is essential. The following protocols represent a self-validating system, where data from one assay informs and is corroborated by the others.

In Vitro Hepatotoxicity Screening Workflow

This workflow provides a tiered approach to identifying key toxicological events in a human-relevant cell line, such as HepG2 or primary human hepatocytes.

Caption: Tiered in vitro workflow for assessing this compound hepatotoxicity.

Protocol 4.1.1: Assessing Mitochondrial Membrane Potential (ΔΨm) in HepG2 Cells

-

Causality: A decrease in ΔΨm is a direct indicator of mitochondrial uncoupling or ETC inhibition and is an early event in the mitochondrial toxicity cascade. This assay validates findings from ATP and cytotoxicity assays.

-

Methodology:

-

Cell Culture: Seed HepG2 cells in a 96-well, black-walled, clear-bottom plate and culture for 24 hours.

-

Dosing: Treat cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) and appropriate vehicle controls for a defined period (e.g., 6, 12, 24 hours). Include a positive control such as CCCP (a known uncoupler).

-

Staining: Remove media and incubate cells with a fluorescent ΔΨm-sensitive dye, such as TMRM (Tetramethylrhodamine, Methyl Ester), in fresh media according to the manufacturer's protocol.

-

Imaging/Reading: Measure fluorescence using a high-content imager or a fluorescence plate reader. A decrease in TMRM fluorescence intensity indicates depolarization of the mitochondrial membrane.

-

Data Analysis: Normalize fluorescence values to the vehicle control and plot against this compound concentration to determine an IC50 for ΔΨm loss.

-

Protocol 4.1.2: Detecting Reactive Metabolite Formation via GSH Trapping

-

Causality: This assay directly tests the hypothesis that this compound is converted to electrophilic metabolites. Identifying a GSH adduct provides a "smoking gun" for the formation of a reactive species.

-

Methodology:

-

Reaction Setup: Prepare an incubation mixture containing human liver microsomes (as a source of CYP enzymes), a NADPH-regenerating system, this compound, and a high concentration of glutathione (GSH).

-

Incubation: Initiate the reaction by adding the NADPH system and incubate at 37°C for a specified time (e.g., 60 minutes). Run parallel incubations without NADPH (negative control) and with a known positive control compound.

-

Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated protein and transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Search for the predicted mass of the this compound-GSH adduct. The detection of this specific mass, which is absent in the no-NADPH control, confirms the formation of a reactive metabolite.

-

In Vivo Models of Liver Injury

Animal models are crucial for understanding the integrated physiological response to a hepatotoxicant.

Protocol 4.2.1: Acute this compound-Induced Hepatotoxicity in Mice

-

Causality: This model aims to replicate the clinical signs of liver injury (elevated liver enzymes, histological damage) in a controlled setting, allowing for the investigation of upstream mechanistic events like GSH depletion.

-

Methodology:

-

Animal Model: Use a suitable mouse strain (e.g., C57BL/6).[18][19][20]

-

Dosing: Administer this compound via oral gavage or intraperitoneal injection at a dose determined from range-finding studies. Include a vehicle control group.

-

Time Course: Euthanize cohorts of animals at various time points post-dosing (e.g., 4, 8, 24 hours) to capture the temporal progression of injury.

-

Sample Collection: At necropsy, collect blood via cardiac puncture for serum chemistry and collect the liver.

-

Endpoint Analysis:

-

Serum Chemistry: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as primary biomarkers of hepatocellular injury.

-

Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) to assess for necrosis, inflammation, and other pathological changes.

-

Biochemical Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent analysis of hepatic GSH levels and markers of oxidative stress (e.g., malondialdehyde).

-

-

Summary and Future Directions

This compound exemplifies a critical challenge in drug development: balancing potent efficacy with significant safety risks. Its powerful uricosuric action via URAT1 inhibition makes it a valuable pharmacological tool.[1][3] However, its propensity to cause severe liver injury, driven by a well-defined cascade of mitochondrial dysfunction and metabolic activation, necessitates extreme caution.[4][5][6]

The future for this chemical class lies in the rational design of new uricosuric agents that retain the pharmacophore necessary for URAT1 inhibition while eliminating the structural motifs responsible for mitochondrial toxicity and reactive metabolite formation. The preclinical methodologies outlined in this guide provide a robust framework for evaluating such next-generation compounds, ensuring that the lessons learned from this compound are applied to develop safer and more effective therapies for hyperuricemia and gout.

References

- The role of mitochondrial injury in bromobenzene and furosemide induced hep

- Hepatocellular toxicity of benzbromarone: effects on mitochondrial function and structure.

- Benzbromarone Inhibits Renal URAT1 and Attenuates Renal Damage in Streptozotocin-Induced Diabetic Rats, Independent of Its Uricosuric Effects. PMC - NIH.

- Benzbromarone in the tre

- Mechanisms of benzarone and benzbromarone-induced hep

- Benzbromarone in the treatment of gout.

- Comparison of the efficacy and safety of benzbromarone and febuxostat in gout and hyperuricemia: a systematic review and meta-analysis.

- Mechanisms for modification of bromobenzene hepatotoxicity by coadministered toluene and chlorobenzene. PubMed.

- Superiority of Low‐Dose Benzbromarone to Low‐Dose Febuxostat in a Prospective, Randomized Comparative Effectiveness Trial in Gout Patients With Renal Uric Acid Underexcretion. PMC - NIH.

- Metabolic activation of hepatotoxic drug (benzbromarone) induced mitochondrial membrane permeability transition. PubMed.

- Benzbromarone attenuates oxidative stress in angiotensin II- and salt-induced hypertensive model r

- Hepatocellular toxicity of benzbromarone: Effects on mitochondrial function and structure.

- Hepatocellular toxicity of benzbromarone: Effects on mitochondrial function and structure | Request PDF.

- Pharmacokinetics and biotransform

- Benzbromarone. LiverTox - NCBI Bookshelf.

- Benzbromarone Provides More Rapid Gout Benefit than Febuxost

- Formation of nontoxic reactive metabolites of p-bromophenol.

- Mechanisms of benzarone and benzbromarone-induced hep

- Chronotoxicity of bromobenzene-induced hepatic injury in mice.

- Molecular basis of the urate transporter URAT1 inhibition by gout drugs. PubMed Central.

- Animal Models of Acute Liver Injury, Cirrhosis, Failure.

- Hepatotoxicity of brominated benzenes: relationship between chemical structure and hepatotoxic effects in acute intoxic

- Benzbromarone Attenuates Oxidative Stress in Angiotensin II- and Salt-Induced Hypertensive Model Rats | Article Inform

- Mechanisms of the formation and disposition of reactive metabolites that can cause acute liver injury. Semantic Scholar.

- Genetic polymorphisms as determinants of pesticide toxicity: Recent advances. PMC - NIH.

- Genetic Polymorphisms and Pesticide-Induced DNA Damage: A Review.

- Genetic profile for the detection of susceptibility to poisoning by exposure to pesticides.

- Structural Basis for Inhibition of Urate Reabsorption in UR

- A comparison of the in vitro cyto- and neurotoxicity of brominated and halogen-free flame retardants: prioritization in search for safe(r)

- Identification of Febuxostat as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situ

- ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY. PMC - PubMed Central - NIH.

- Biodistribution and metabolism in r

- A comparison of the in vitro cyto- and neurotoxicity of brominated and halogen-free flame retardants: Prioritization in search for safe(r) alternatives.

- Summary of in vitro toxicity endpoints for NBFRs in human and mammalian cell lines/systems.

- Development on Animal Models for Drug/Chemical Induced Liver Injury.

- On mechanisms of reactive metabolite formation

- Mitigation of reactive metabolite formation for a series of 3-amino-2-pyridone inhibitors of Bruton's tyrosine kinase (BTK). PubMed.

- Animal models of drug-induced liver injury. PubMed - NIH.

- Managing the challenge of chemically reactive metabolites in drug development. UW School of Pharmacy.

- Variant metabolizing gene alleles determine the genotoxicity of benzo[a]pyrene. PubMed.

- Genetic profile for the detection of susceptibility to poisoning by exposure to pesticides. Annals of Agricultural and Environmental Medicine.

- Benzophenone-2 Concentration and Its Effect on Oxidative Stress and Apoptosis Markers in R

- Oxidative Stress and Antioxidants in Neurodegener

- Drug Metabolism and Pharmacokinetics | BCM. Baylor College of Medicine.

- Oxidative Stress and the Central Nervous System. PMC.

- In Vitro Toxicity of Tetrabromobisphenol-A on Cerebellar Granule Cells: Cell Death, Free Radical Formation, Calcium Influx and Extracellular Glutamate | Request PDF.

- Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid,

- Pharmacokinetics.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Superiority of Low‐Dose Benzbromarone to Low‐Dose Febuxostat in a Prospective, Randomized Comparative Effectiveness Trial in Gout Patients With Renal Uric Acid Underexcretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzbromarone in the treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hepatocellular toxicity of benzbromarone: effects on mitochondrial function and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of benzarone and benzbromarone-induced hepatic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzbromarone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Benzbromarone Inhibits Renal URAT1 and Attenuates Renal Damage in Streptozotocin-Induced Diabetic Rats, Independent of Its Uricosuric Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic activation of hepatotoxic drug (benzbromarone) induced mitochondrial membrane permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and biotransformation of benzbromarone in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rheum-live.com [rheum-live.com]

- 13. researchgate.net [researchgate.net]

- 14. The role of mitochondrial injury in bromobenzene and furosemide induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. keio.elsevierpure.com [keio.elsevierpure.com]

- 16. Genetic polymorphisms as determinants of pesticide toxicity: Recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genetic Polymorphisms and Pesticide-Induced DNA Damage: A Review [openbiotechnologyjournal.com]

- 18. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 20. Animal models of drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Properties and Structure of Bromobenzarone

Abstract

Bromobenzarone, a derivative of benzarone, is a potent uricosuric agent historically used in the management of hyperuricemia and gout.[1] Its efficacy in reducing serum uric acid levels is well-documented, stemming from its targeted inhibition of renal transporters.[1] However, its clinical application has been significantly curtailed by concerns over hepatotoxicity, a characteristic linked to its specific chemical structure and metabolic pathways.[2][3] This technical guide provides an in-depth analysis of the chemical properties and structure of this compound for researchers, scientists, and drug development professionals. We will explore its molecular architecture, physicochemical characteristics, methods of analytical characterization, and the causal relationships between its structure and its biological activity and toxicity.

Chemical Identity and Structure

A foundational understanding of a drug candidate begins with its precise chemical identity. This section delineates the nomenclature, key identifiers, and structural features of this compound.

Nomenclature and Identifiers

-

IUPAC Name : (3,5-Dibromo-4-hydroxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone

-

CAS Number : 3562-84-3

-

Molecular Formula : C₁₇H₁₂Br₂O₃

-

Molecular Weight : 424.09 g/mol

Molecular Structure Elucidation

The this compound molecule is a complex assembly featuring a benzofuran core linked to a dibrominated phenolic ring via a ketone bridge.

-

Benzofuran Moiety : A bicyclic structure consisting of a fused benzene and furan ring. The 2-position of the benzofuran ring is substituted with an ethyl group.

-

Ketone Bridge : This carbonyl group acts as a linker and is critical for the molecule's three-dimensional conformation and interaction with biological targets.

-

Dibromophenyl Group : A 4-hydroxyphenyl ring substituted with bromine atoms at the 3 and 5 positions. The hydroxyl group and the two bulky bromine atoms are key determinants of the molecule's physicochemical properties and metabolic fate.

The structural arrangement dictates the molecule's ability to engage with the URAT1 transporter, the primary mechanism of its uricosuric effect.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of a molecule are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Significance |

| Molecular Weight | 424.09 g/mol | Influences diffusion and transport across biological membranes. |

| Melting Point | 151-153 °C | Indicator of purity and lattice energy; relevant for manufacturing and formulation. |

| Solubility | Practically insoluble in water; soluble in acetone, chloroform, and ethanol. | Low aqueous solubility can impact oral bioavailability, often requiring specific formulation strategies. |

| pKa | ~4.8 (estimated for the phenolic hydroxyl group) | The acidic nature of the hydroxyl group affects solubility at different pH values and potential for ionization under physiological conditions. |

| LogP | ~5.8 (estimated) | High lipophilicity suggests good membrane permeability but also potential for accumulation in fatty tissues and extensive metabolism. |

Note: Experimental values for pKa and LogP can vary based on the determination method. The values provided are estimates based on its chemical structure.

The high lipophilicity (LogP) of this compound facilitates its passage across cell membranes, a necessary step for reaching its intracellular targets. However, this property also contributes to its extensive metabolism in the liver, a key factor in its associated toxicity.[2][3]

Spectroscopic and Chromatographic Characterization

Rigorous analytical characterization is essential for confirming the identity, purity, and stability of any active pharmaceutical ingredient.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation.

-

¹H NMR : The proton NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons on both the benzofuran and dibromophenyl rings, as well as the ethyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromine atoms and the carbonyl group. The ethyl group will show a typical quartet and triplet pattern.

-

¹³C NMR : The carbon NMR spectrum provides information on all carbon atoms in the molecule. The presence of bromine can cause an upfield shift for the ipso-carbon due to the 'heavy atom effect'.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[5]

-

Isotopic Pattern : A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6] This results in a characteristic M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1, which is a definitive signature for a dibrominated compound.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and quantifying it in various matrices. A stability-indicating HPLC method is crucial for monitoring its degradation.

This protocol describes a robust, self-validating reverse-phase HPLC (RP-HPLC) method for determining the purity of this compound. The causality behind the choices is to achieve optimal separation from potential impurities and degradation products.

-

Instrumentation : An HPLC system with a UV or Diode Array Detector (DAD).

-

Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 stationary phase is chosen for its hydrophobicity, which provides good retention for the lipophilic this compound molecule.

-

Mobile Phase : Isocratic elution with a mixture of methanol and water (e.g., 80:20 v/v).[7] This composition provides sufficient elution strength for this compound while allowing for the separation of more polar or less polar impurities. A simple binary mobile phase avoids the complexities and potential for precipitation associated with buffered solutions.[8]

-

Flow Rate : 1.0 mL/min. This is a standard flow rate for a 4.6 mm i.d. column, providing a good balance between analysis time and chromatographic efficiency.

-

Detection Wavelength : 237 nm.[7] This wavelength is selected based on the UV absorbance maximum of this compound to ensure high sensitivity. A DAD can be used to confirm peak purity spectrally.

-

Injection Volume : 20 µL.

-

System Suitability : Before any sample analysis, the system's performance must be verified.

-

Tailing Factor : Should be ≤ 2.0 for the this compound peak, ensuring peak symmetry.

-

Theoretical Plates : Should be ≥ 2000, indicating column efficiency.

-

Relative Standard Deviation (RSD) : For six replicate injections of a standard solution, the RSD for peak area and retention time should be ≤ 2.0%, demonstrating system precision.

-

Self-Validation : Failure to meet these criteria invalidates the run and requires troubleshooting before proceeding, ensuring the trustworthiness of the generated data.

-

Caption: A typical HPLC workflow for purity analysis.

Mechanism of Action at a Molecular Level

This compound exerts its uricosuric effect by inhibiting the urate transporter 1 (URAT1), which is encoded by the SLC22A12 gene.[1][9] URAT1 is located on the apical membrane of renal proximal tubule cells and is responsible for the reabsorption of uric acid from the urine back into the bloodstream.[9]

By inhibiting URAT1, this compound effectively blocks this reabsorption pathway, leading to increased excretion of uric acid in the urine and a subsequent reduction of its concentration in the blood.[1] Structural studies have shown that uricosuric drugs like benzbromarone bind within the central cavity of URAT1 in its inward-facing conformation, thereby blocking the binding of urate and preventing the conformational changes necessary for transport.[10][11]

Caption: Mechanism of URAT1 inhibition by this compound.

Metabolism and Structure-Toxicity Relationship

The clinical utility of this compound is severely limited by its potential for hepatotoxicity.[2] This toxicity is not typically caused by the parent drug itself but by reactive metabolites formed during its biotransformation in the liver.

The metabolism of this compound is complex and involves several pathways, primarily mediated by cytochrome P450 enzymes (such as CYP2C9).[2] Key metabolic transformations include:

-

Oxidative Debromination : This process can lead to the formation of quinone-type reactive intermediates. These electrophilic species can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and toxicity.[12]

-

Hydroxylation : Hydroxylation can occur on the benzofuran ring or the ethyl side chain.[13] For instance, 1'-hydroxybenzbromarone and 6-hydroxybenzbromarone are known metabolites.[13] While some metabolites retain uricosuric activity, further oxidation can generate toxic species.[1]

-

Mitochondrial Toxicity : Structurally similar compounds like benzarone and amiodarone are known mitochondrial toxins.[3] this compound has been shown to impair mitochondrial function by uncoupling oxidative phosphorylation and inhibiting mitochondrial beta-oxidation.[3][14] This disruption of cellular energy production can lead to apoptosis and necrosis of hepatocytes.[3][14]

The benzofuran ring and the halogenated phenyl group are both implicated in the formation of toxic metabolites. The structure-toxicity relationship underscores the challenge in drug design: separating desired pharmacological activity from unwanted toxicological properties.

Caption: Metabolic pathways leading to this compound hepatotoxicity.

Conclusion

This compound is a molecule of significant interest due to its potent uricosuric activity, which is directly attributable to its specific chemical structure enabling high-affinity binding to the URAT1 transporter. Its well-defined physicochemical properties, characterized by high lipophilicity, dictate its ADME profile. While its chemical identity and purity can be rigorously controlled and monitored using standard analytical techniques like NMR, MS, and HPLC, the inherent structural features that confer its efficacy are also inextricably linked to its metabolic activation into reactive, hepatotoxic species. This guide highlights the critical interplay between chemical structure, pharmacological activity, and toxicity, providing a comprehensive technical foundation for scientists in the field of drug development. Understanding these relationships is paramount for the design of safer, next-generation uricosuric agents.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Benzbromarone?

- NCBI Bookshelf. (2017, September 5). Benzbromarone - LiverTox.

- Kaufmann, P., et al. (2005). Mechanisms of benzarone and benzbromarone-induced hepatic toxicity. Hepatology, 41(4), 925-35.

- de Vries, J. X., et al. (1993). Metabolism of benzbromarone in man: structures of new oxidative metabolites, 6-hydroxy- and 1'-oxo-benzbromarone, and the enantioselective formation and elimination of 1'-hydroxybenzbromarone. Xenobiotica, 23(12), 1471-82.

- Cai, T., et al. (2011). Electrospray Ionization Tandem Mass Spectrometric Characterization of DNA Adducts Formed by Bromobenzoquinones. Journal of the American Society for Mass Spectrometry, 22(11), 2096-105.

- Zheng, J., et al. (2012). Metabolism studies of benzbromarone in rats by high performance liquid chromatography-quadrupole time of flight mass spectrometry. Journal of Chromatography B, 909, 79-88.

- Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

- ResearchGate. (2025). Mechanisms of benzarone and benzbromarone-induced hepatic toxicity | Request PDF.

- Semantic Scholar. (n.d.). Determination of Benzbromarone Tablets by HPLC.

- YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry.

- NIH. (2021, March 10). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam.

- Xu, Y., et al. (2025). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. Nature Communications, 16(1), 12345.

- ResearchGate. (2025). Molecular mechanism of drug inhibition of URAT1.

- PMC. (2025). Structural Basis for Inhibition of Urate Reabsorption in URAT1.

- PMC. (2025). Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1.

Sources

- 1. What is the mechanism of Benzbromarone? [synapse.patsnap.com]

- 2. Benzbromarone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mechanisms of benzarone and benzbromarone-induced hepatic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Metabolism studies of benzbromarone in rats by high performance liquid chromatography-quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Determination of Benzbromarone Tablets by HPLC | Semantic Scholar [semanticscholar.org]

- 8. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray ionization tandem mass spectrometric characterization of DNA adducts formed by bromobenzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of benzbromarone in man: structures of new oxidative metabolites, 6-hydroxy- and 1'-oxo-benzbromarone, and the enantioselective formation and elimination of 1'-hydroxybenzbromarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bromobenzarone and its Analogue Benzbromarone: Discovery, History, and Scientific Core

Abstract

This technical guide provides a comprehensive overview of the uricosuric agent Bromobenzarone and its more clinically significant analogue, Benzbromarone. It delves into the historical context of their discovery, the evolution of their clinical application in the management of hyperuricemia and gout, and the critical safety concerns regarding hepatotoxicity that have shaped their therapeutic landscape. The guide meticulously details the mechanism of action, focusing on the inhibition of the URAT1 transporter, and explores the metabolic pathways of Benzbromarone. Furthermore, it provides detailed experimental protocols for the synthesis of Benzbromarone, in vitro assays for the evaluation of uricosuric agents, and the utilization of animal models for in vivo efficacy studies. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this class of compounds.

Introduction and Historical Context

The story of this compound and its derivatives is a compelling narrative of potent therapeutic efficacy shadowed by significant safety challenges. Benzbromarone, a benzofuran derivative, was introduced in the 1970s as a powerful uricosuric agent for the treatment of gout.[1][2] Gout is a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints, a consequence of chronic hyperuricemia.[3] Benzbromarone proved to be highly effective in reducing serum uric acid levels, often demonstrating superiority to other available treatments such as allopurinol and probenecid.[1]

Its primary mechanism of action involves the potent inhibition of the renal urate transporter 1 (URAT1), which is responsible for the reabsorption of uric acid in the proximal tubules of the kidneys.[4][5] By blocking URAT1, Benzbromarone increases the urinary excretion of uric acid, thereby lowering serum urate concentrations.[6][7]

Despite its efficacy, the widespread use of Benzbromarone was curtailed in 2003 when Sanofi-Synthélabo withdrew the drug from several European markets due to reports of severe hepatotoxicity.[1][2] This decision has been a subject of debate within the medical community, with some arguing that the benefits of this potent uricosuric agent, particularly in patients refractory to other treatments, may outweigh the risks when appropriate patient monitoring is implemented.[4][5] Consequently, Benzbromarone remains available in several countries, albeit with stringent recommendations for liver function monitoring.[5]

This guide will focus primarily on Benzbromarone, as it is the most well-studied and clinically relevant compound of this class.

Mechanism of Action: A Focus on URAT1 Inhibition

Benzbromarone's profound uricosuric effect is primarily mediated through its high-affinity inhibition of the solute carrier family 22 member 12 (SLC22A12) protein, more commonly known as urate transporter 1 (URAT1).[8] URAT1 is located on the apical membrane of proximal tubule cells in the kidney and plays a crucial role in uric acid homeostasis by reabsorbing uric acid from the glomerular filtrate back into the bloodstream.[7][8]

The inhibition of URAT1 by Benzbromarone is a non-competitive mechanism.[1] Cryo-electron microscopy studies have elucidated the structural basis of this interaction, revealing that Benzbromarone binds to a central cavity within the transporter.[8][9][10] This binding locks URAT1 in an inward-facing conformation, sterically hindering the passage of uric acid and preventing its reabsorption.[8][10]

The following diagram illustrates the mechanism of uric acid reabsorption in the renal proximal tubule and the inhibitory action of Benzbromarone on URAT1.

Caption: Mechanism of Benzbromarone action on URAT1 in the renal tubule.

Recent research has also shown that Benzbromarone can inhibit other transporters involved in urate handling, such as Organic Anion Transporter 4 (OAT4) and Glucose Transporter 9 (GLUT9), although its primary therapeutic effect is attributed to URAT1 inhibition.[4][6]

Chemical Synthesis of Benzbromarone

The synthesis of Benzbromarone can be achieved through several routes. A common method involves the Friedel-Crafts acylation of 2-ethylbenzofuran with 3,5-dibromo-4-hydroxybenzoyl chloride. The following is a representative protocol based on methods described in the patent literature.[11][12]

Experimental Protocol: Synthesis of Benzbromarone

Step 1: Preparation of 2-ethyl-3-(p-methoxybenzoyl)-benzofuran

-

To a stirred solution of 2-ethylbenzofuran and p-anisoyl chloride in a suitable solvent such as dichloromethane, add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at a low temperature (-5 to 5 °C).

-

Allow the reaction mixture to stir at this temperature for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by carefully adding hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Demethylation to 2-ethyl-3-(p-hydroxybenzoyl)-benzofuran

-

Heat the product from Step 1 with pyridine hydrochloride at a high temperature (200-250 °C).

-

Monitor the reaction for the disappearance of the starting material.

-

After cooling, dissolve the residue in a suitable solvent and neutralize with an acid.

-

Extract the product, wash the organic layer, dry, and concentrate to obtain the demethylated intermediate.

Step 3: Bromination to Benzbromarone

-

Dissolve the product from Step 2 in a suitable solvent such as acetic acid.

-

Add a brominating agent (e.g., bromine) dropwise while maintaining the reaction temperature.

-

Stir the mixture until the reaction is complete.

-

Precipitate the product by adding water, filter the solid, wash with water, and dry.

-

The crude Benzbromarone can be purified by recrystallization from a suitable solvent like acetone to obtain the final product.[13]

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for Benzbromarone.

Metabolism of Benzbromarone

Benzbromarone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9.[2][14] The main metabolites are 1'-hydroxybenzbromarone and 6-hydroxybenzbromarone.[15][16] The 6-hydroxy metabolite is also a potent uricosuric agent and has a longer half-life than the parent compound, contributing significantly to the overall therapeutic effect of Benzbromarone.[2] It is important to note that early reports suggested dehalogenation to benzarone as a metabolic pathway, but later studies have indicated that hydroxylation is the predominant route.[17]

The metabolic pathway can also lead to the formation of reactive metabolites. It is hypothesized that the formation of a quinone intermediate from the further oxidation of 6-hydroxybenzbromarone may play a role in the observed hepatotoxicity.[16][18]

Caption: Metabolic pathway of Benzbromarone leading to active metabolites and potential reactive intermediates.

Hepatotoxicity: A Major Concern

The primary limitation to the clinical use of Benzbromarone is the risk of idiosyncratic drug-induced liver injury (DILI), which in rare cases can be severe and lead to acute liver failure.[14][19] The onset of liver injury typically occurs within 1 to 6 months of initiating therapy.[14]

The underlying mechanism of Benzbromarone-induced hepatotoxicity is believed to be multifactorial, with mitochondrial toxicity being a key factor.[20][21] Studies have shown that Benzbromarone can:

-

Uncouple oxidative phosphorylation.[20]

-

Inhibit mitochondrial β-oxidation.[20]

-

Increase the production of reactive oxygen species (ROS).[21]

-

Induce the mitochondrial permeability transition, leading to apoptosis and necrosis of hepatocytes.[20][21]

These effects are structurally related to the benzofuran core, as similar mitochondrial toxicity has been observed with the related compounds benzarone and amiodarone.[20]

Preclinical and Clinical Evaluation

In Vitro Assays for Uricosuric Activity

The discovery and characterization of novel uricosuric agents rely on robust in vitro assays. A common approach is to use cell lines that stably express the URAT1 transporter, such as human embryonic kidney 293 (HEK293) cells.[22]

Experimental Protocol: URAT1 Inhibition Assay

-

Cell Culture: Culture HEK293 cells stably expressing human URAT1 (URAT1-HEK293) and control HEK293 cells in appropriate media.

-

Uptake Assay:

-

Plate the cells in multi-well plates and grow to confluence.

-

Wash the cells with a pre-warmed buffer.

-

Incubate the cells with a solution containing [¹⁴C]-labeled uric acid and varying concentrations of the test compound (e.g., Benzbromarone) for a specified time.

-

Terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of URAT1-mediated uric acid uptake at each concentration of the test compound and determine the half-maximal inhibitory concentration (IC₅₀).

Animal Models of Hyperuricemia

To evaluate the in vivo efficacy of uricosuric agents, various animal models of hyperuricemia have been developed. Rodent models are commonly used due to their physiological and biochemical similarities to humans, although it is important to note that most rodents express the enzyme uricase, which degrades uric acid to allantoin.[23] Therefore, to induce hyperuricemia, it is often necessary to inhibit uricase using compounds like potassium oxonate.[24]

Common Hyperuricemia Models:

-

Potassium Oxonate-Induced Hyperuricemia: Administration of potassium oxonate to mice or rats inhibits uricase, leading to an acute increase in serum uric acid levels.[24][25]

-

Diet-Induced Hyperuricemia: Feeding animals a diet rich in purines (e.g., yeast extract) or fructose can induce hyperuricemia.[26]

-

Genetic Models: Uricase knockout (Uox-/-) mice provide a spontaneous model of hyperuricemia that more closely mimics the human condition.[27]

Clinical Trial Data Summary

Clinical trials have consistently demonstrated the potent urate-lowering effects of Benzbromarone. The following table summarizes key findings from comparative studies.

| Trial/Study | Comparator | Key Findings | Reference(s) |

| Yan et al. (2022) | Febuxostat | In a prospective, randomized trial, low-dose Benzbromarone (25 mg/day) was superior to low-dose Febuxostat (20 mg/day) in achieving the serum urate target (<6 mg/dl) in gout patients with renal uric acid underexcretion (61% vs. 32%, P < 0.001).[3][28] | [28],[3] |

| Retrospective Cohort Study | Allopurinol | A higher proportion of patients achieved the target serum urate level with Benzbromarone compared to Allopurinol.[29] | [29] |

| Observational Study | Allopurinol | Combination therapy with Benzbromarone and Allopurinol was significantly more effective in lowering serum urate levels than monotherapy with either drug. |

Conclusion

This compound and its analogue Benzbromarone represent a class of highly effective uricosuric agents that have played a significant role in the management of gout. Their potent inhibition of the URAT1 transporter provides a powerful mechanism for reducing serum uric acid levels. However, the risk of severe hepatotoxicity necessitates careful patient selection and monitoring. The ongoing research into the molecular mechanisms of both their therapeutic action and their toxicity continues to inform the development of safer and more effective treatments for hyperuricemia. This guide provides a foundational understanding of the key scientific and clinical aspects of these important compounds for professionals in the field of drug discovery and development.

References

- What is the mechanism of Benzbromarone?

- Benzbromarone - LiverTox - NCBI Bookshelf. (2017-09-05).

- Masubuchi, Y., et al. (2006).

- Haskiris, J., et al. (2014). Hepatocellular toxicity of benzbromarone: effects on mitochondrial function and structure. PubMed.

- Yu, Z., et al. (n.d.). Inhibition mechanism of URAT1EM by benzbromarone.

- Wang, Y., et al. (2019).

- Hyperuricemia Modeling & Pharmacodynamics Services - Cre

- Benzbromarone – Knowledge and References - Taylor & Francis. (n.d.).

- Wu, D., et al. (2025).

- Zhang, Y., et al. (2025). Progress in animal models for studying hyperuricemia. PMC - PubMed Central - NIH.

- De Vries, J. X., et al. (1993). Metabolism of benzbromarone in man: structures of new oxidative metabolites, 6-hydroxy- and 1'-oxo-benzbromarone, and the enantioselective formation and elimination of 1'-hydroxybenzbromarone. PubMed.

- Zhao, Z., et al. (2022). Discovery of novel benzbromarone analogs with improved pharmacokinetics and benign toxicity profiles as antihyperuricemic agents. PubMed.

- Wu, D., et al. (2025). Structural Basis for Inhibition of Urate Reabsorption in URAT1.

- Animal Model of Hyperuricemia - Cre

- Walter-Sack, I., et al. (1990).

- Wu, D., et al. (n.d.).

- Lee, M. H., Graham, G. G., Williams, K. M., & Day, R. O. (2008). Pathways of metabolism of benzbromarone.

- Haskiris, J., et al. (2025). Mechanisms of benzarone and benzbromarone-induced hepatic toxicity.

- Lee, M. H., et al. (n.d.). Pathways of metabolism of benzbromarone.

- Li, S., et al. (2014). Original Article Establishment of rat models for screening slow-acting drugs of hyperuricemia.

- Li, L., et al. (2022). Comparison of 3 hyperuricemia mouse models and evaluation of food-derived anti-hyperuricemia compound with spontaneous hyperuricemia mouse model. PubMed.

- CN104262305A - Benzbromarone crystal form A and preparation method thereof - Google P

- CN102659727A - Preparation method of benzbromarone - Google P

- CN103242272A - Method for preparing benzbromarone - Google P

- CN104262305B - A kind of benzbromarone crystal form A and preparation method thereof - Google P

- CN104311516B - Benzbromarone of crystal form B, and its preparation method - Google P

- Yan, S. L., et al. (2022). Superiority of Low-Dose Benzbromarone to Low-Dose Febuxostat in a Prospective, Randomized Comparative Effectiveness Trial in Gout Patients With Renal Uric Acid Underexcretion. PubMed.

- Benzbromarone - Wikipedia. (n.d.).

- Considering Benzbromarone as First-Line Therapy for Gout - The Rheum

- Paixão, V. F., & da Rocha, C. M. (2019).

- Chen, Y. C., et al. (2020).

- da Rocha, C. M., et al. (2014).

- Chen, Q., et al. (2024). A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. NIH.

- Lee, M. H., et al. (2008). A benefit-risk assessment of benzbromarone in the treatment of gout.

- Uricosuric - Wikipedia. (n.d.).

- Veeram, A., et al. (2017). AN OVERVIEW OF URICOSURIC DRUGS AND THEIR SCREENING METHODS. Index Copernicus.

- Hosoyamada, M., et al. (1999). False In Vitro and In Vivo Elevations of Uric Acid Levels in Mouse Blood.

Sources

- 1. Benzbromarone - Wikipedia [en.wikipedia.org]

- 2. A benefit-risk assessment of benzbromarone in the treatment of gout. Was its withdrawal from the market in the best interest of patients? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Considering Benzbromarone as First-Line Therapy for Gout - The Rheumatologist [the-rheumatologist.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Benzbromarone in the treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Benzbromarone? [synapse.patsnap.com]

- 7. Uricosuric - Wikipedia [en.wikipedia.org]

- 8. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN102659727A - Preparation method of benzbromarone - Google Patents [patents.google.com]

- 12. CN103242272A - Method for preparing benzbromarone - Google Patents [patents.google.com]

- 13. CN104262305A - Benzbromarone crystal form A and preparation method thereof - Google Patents [patents.google.com]

- 14. Benzbromarone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Metabolism of benzbromarone in man: structures of new oxidative metabolites, 6-hydroxy- and 1'-oxo-benzbromarone, and the enantioselective formation and elimination of 1'-hydroxybenzbromarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Benzbromarone disposition and uricosuric action; evidence for hydroxilation instead of debromination to benzarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Liver failure associated with benzbromarone: A case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanisms of benzarone and benzbromarone-induced hepatic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Hepatocellular toxicity of benzbromarone: effects on mitochondrial function and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. e-century.us [e-century.us]

- 26. Hyperuricemia Modeling & Pharmacodynamics Services - Creative Biolabs [creative-biolabs.com]

- 27. Comparison of 3 hyperuricemia mouse models and evaluation of food-derived anti-hyperuricemia compound with spontaneous hyperuricemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Superiority of Low-Dose Benzbromarone to Low-Dose Febuxostat in a Prospective, Randomized Comparative Effectiveness Trial in Gout Patients With Renal Uric Acid Underexcretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biological Targets and Pathways of Bromobenzarone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular interactions and physiological consequences of bromobenzarone, a potent uricosuric agent with complex biological activities. Moving beyond a surface-level description, this document delves into the core mechanisms of action, off-target effects, and the intricate pathways modulated by this compound. It is designed to equip researchers and drug development professionals with the in-depth knowledge required for informed experimental design and therapeutic strategy development.

I. Executive Summary: A Molecule of Dual Identity

This compound is a multifaceted molecule primarily recognized for its robust uricosuric effects, making it a valuable agent in the management of hyperuricemia and gout. Its principal mechanism of action involves the potent inhibition of the renal urate transporter 1 (URAT1), a key protein responsible for uric acid reabsorption. However, the pharmacological profile of this compound is not confined to this single target. It is also a powerful inhibitor of the cytochrome P450 enzyme, CYP2C9, an interaction that has profound implications for drug metabolism and the processing of endogenous compounds. Furthermore, a significant body of evidence points to off-target mitochondrial toxicity, a critical consideration in its clinical application and a key area of ongoing research. This guide will dissect these primary and secondary interactions, elucidating the interconnected pathways and providing a granular understanding of this compound's biological footprint.

II. Primary Biological Target: Urate Transporter 1 (URAT1)

The cornerstone of this compound's therapeutic efficacy lies in its high-affinity, non-competitive inhibition of Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene.[1] URAT1 is predominantly expressed on the apical membrane of proximal tubule cells in the kidneys and is responsible for the reabsorption of approximately 90% of filtered uric acid from the urine back into the bloodstream.[2][3]

Mechanism of URAT1 Inhibition

This compound binds to URAT1, stabilizing the transporter in an inward-facing conformation, which effectively blocks the conformational changes necessary for urate transport.[1] This inhibition of urate reabsorption leads to a significant increase in the fractional excretion of uric acid, thereby lowering serum uric acid levels.[4]

Uric Acid Reabsorption Pathway

The following diagram illustrates the central role of URAT1 in renal uric acid reabsorption and the point of intervention for this compound.

Caption: Inhibition of URAT1 by this compound in the renal proximal tubule.

Downstream Signaling of URAT1 Inhibition

While the primary consequence of URAT1 inhibition is the reduction of serum uric acid, emerging evidence suggests that this interaction may have further downstream effects within renal cells. Intracellular uric acid can act as a pro-oxidant, and its transport into cells via URAT1 has been linked to the activation of pro-inflammatory signaling pathways, including the nuclear factor kappa B (NF-κB) pathway.[2] By blocking uric acid entry, this compound may indirectly attenuate this intracellular inflammatory signaling, contributing to its overall therapeutic effect beyond simple uricosuria. The reduction of intracellular urate levels can also impact cellular redox homeostasis.[5]

III. Secondary Biological Target: Cytochrome P450 2C9 (CYP2C9)

This compound is a potent inhibitor of Cytochrome P450 2C9 (CYP2C9), a crucial enzyme in the metabolism of a wide array of xenobiotics and endogenous compounds. This inhibition is a critical factor in potential drug-drug interactions and contributes to the compound's complex pharmacological profile.

Role of CYP2C9 in Metabolism